1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
The compound 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone features a pyridazine core substituted with a benzodioxol moiety, linked via a piperazine ring to a 4-fluorophenyl ethanone group.
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-18-4-1-16(2-5-18)13-23(29)28-11-9-27(10-12-28)22-8-6-19(25-26-22)17-3-7-20-21(14-17)31-15-30-20/h1-8,14H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPKIMXUTLKGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table highlights critical differences between the target compound and its analogs:
Pharmacological and Physicochemical Implications
Benzodioxol’s electron density may improve binding to enzymes like PARP-1, similar to benzofuran derivatives , though direct evidence is lacking. In contrast, the chloro-methoxyphenyl group in increases molecular weight and lipophilicity (ClogP ~3.5 vs.
Piperazine Linker Flexibility: The piperazine linker in the target compound and provides conformational flexibility, aiding in target engagement.
Heterocyclic Core Variations :
- Pyridazine (target) vs. pyrimidine () vs. pyrazolo-pyrimidine (): Pyridazine’s smaller ring size and nitrogen positioning alter hydrogen-bonding capacity. Pyrazolo-pyrimidine cores () are common in kinase inhibitors, suggesting divergent therapeutic applications.
Functional Group Impact: The 4-fluorophenyl group in the target compound and enhances metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity also influences electronic interactions with targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
